molecular formula C13H10BrNO2 B15350550 2-(2-Bromoanilino)benzoic acid CAS No. 4357-60-2

2-(2-Bromoanilino)benzoic acid

Cat. No.: B15350550
CAS No.: 4357-60-2
M. Wt: 292.13 g/mol
InChI Key: KPCDVSVFXNGOGR-UHFFFAOYSA-N
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Description

2-(2-Bromoanilino)benzoic acid is a chemical compound characterized by its bromine and aniline functional groups attached to a benzoic acid backbone

Synthetic Routes and Reaction Conditions:

  • Bromination of Aniline: The synthesis of this compound often begins with the bromination of aniline to form 2-bromoaniline. This reaction involves treating aniline with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions.

  • Coupling Reaction: The 2-bromoaniline is then coupled with benzoyl chloride in the presence of a base, such as pyridine, to form this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 2-(2-bromoanilino)benzene-1,4-dicarboxylic acid.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in 2-(2-aminophenyl)benzoic acid.

  • Substitution: The bromine atom in this compound can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation Products: 2-(2-bromoanilino)benzene-1,4-dicarboxylic acid.

  • Reduction Products: 2-(2-aminophenyl)benzoic acid.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromoanilino)benzoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and protein binding.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Bromoanilino)benzoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-(2-Bromoanilino)benzoic acid is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-(2-Chloroanilino)benzoic acid: Similar structure but with chlorine instead of bromine.

  • 2-(2-Methoxyanilino)benzoic acid: Contains a methoxy group instead of bromine.

  • 2-(2-Hydroxyanilino)benzoic acid: Contains a hydroxyl group instead of bromine.

Properties

CAS No.

4357-60-2

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

2-(2-bromoanilino)benzoic acid

InChI

InChI=1S/C13H10BrNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17)

InChI Key

KPCDVSVFXNGOGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2Br

Origin of Product

United States

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